
5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to the tetrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole typically involves the reaction of 3-bromo-4-fluoroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.
-
Step 1: Formation of Diazonium Salt
Reagents: 3-bromo-4-fluoroaniline, sodium nitrite, hydrochloric acid
Conditions: The reaction is carried out at low temperatures (0-5°C) to form the diazonium salt.
-
Step 2: Cyclization to Tetrazole
Reagents: Sodium azide
Conditions: The diazonium salt is reacted with sodium azide at room temperature to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions:
- The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Oxidation Reactions:
- The tetrazole ring can be oxidized to form various derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Reactions are usually carried out under mild conditions to prevent decomposition of the tetrazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole can be formed.
Oxidation Products: Oxidized derivatives of the tetrazole ring, which may have different functional groups attached.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceutical Research: Derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The tetrazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-4-fluorophenylboronic acid
- 4-bromo-3-fluorophenylboronic acid
- (3-bromo-4-fluorophenyl)methanamine
Uniqueness
5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H6BrFN4 |
|---|---|
Molekulargewicht |
245.05 g/mol |
IUPAC-Name |
5-(3-bromo-4-fluorophenyl)-2,3-dihydro-1H-tetrazole |
InChI |
InChI=1S/C7H6BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3,12-13H,(H,10,11) |
InChI-Schlüssel |
CSMUKQKDJSMZGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NNNN2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















